N-[(thiolan-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(thiolan-2-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol. This compound features a thiolane ring, which is a five-membered ring containing a sulfur atom, attached to a prop-2-enamide group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiolan-2-yl)methyl]prop-2-enamide typically involves the reaction of thiolane derivatives with prop-2-enamide under specific conditions. One common method is the nucleophilic substitution reaction where a thiolane derivative reacts with a prop-2-enamide precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(thiolan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiolane ring is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(thiolan-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(thiolan-2-yl)methyl]prop-2-enamide exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[(thiolan-2-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[(thiolan-2-yl)methyl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
N-[(thiolan-2-yl)methyl]benzamide: Similar structure but with a benzamide group instead of a prop-2-enamide group.
Uniqueness
N-[(thiolan-2-yl)methyl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thiolane ring and the prop-2-enamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(thiolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLQYFLZRYESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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